5-Chloro-2-((4-chloro-2-nitrophenyl)thio)aniline
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Overview
Description
5-Chloro-2-((4-chloro-2-nitrophenyl)thio)aniline is an organic compound characterized by the presence of chloro, nitro, and phenylsulfanyl groups attached to a phenylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-((4-chloro-2-nitrophenyl)thio)aniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nitration of 4-chlorophenylsulfanylbenzene, followed by chlorination and subsequent amination to introduce the amine group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-((4-chloro-2-nitrophenyl)thio)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Substitution: Sodium hydroxide (NaOH), ethanol (EtOH).
Major Products
Oxidation: Amino derivatives.
Reduction: Sulfoxides, sulfones.
Substitution: Various substituted phenylamine derivatives.
Scientific Research Applications
5-Chloro-2-((4-chloro-2-nitrophenyl)thio)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-((4-chloro-2-nitrophenyl)thio)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-nitrodiphenylamine: Similar structure with a nitro group.
5-Chloro-4-methyl-2-nitroaniline: Contains a methyl group instead of a phenylsulfanyl group.
5-Chloro-2,4-dimethoxyaniline: Contains methoxy groups instead of nitro and phenylsulfanyl groups.
Uniqueness
5-Chloro-2-((4-chloro-2-nitrophenyl)thio)aniline is unique due to the presence of both chloro and nitro groups attached to a phenylsulfanyl-substituted phenylamine backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
104115-87-9 |
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Molecular Formula |
C12H8Cl2N2O2S |
Molecular Weight |
315.168 |
IUPAC Name |
5-chloro-2-(4-chloro-2-nitrophenyl)sulfanylaniline |
InChI |
InChI=1S/C12H8Cl2N2O2S/c13-7-1-3-11(9(15)5-7)19-12-4-2-8(14)6-10(12)16(17)18/h1-6H,15H2 |
InChI Key |
FFEBIRGGMFVWAM-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)N)SC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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